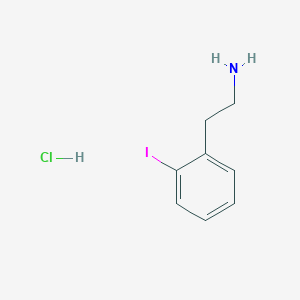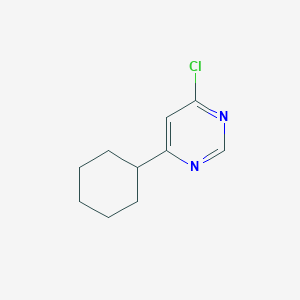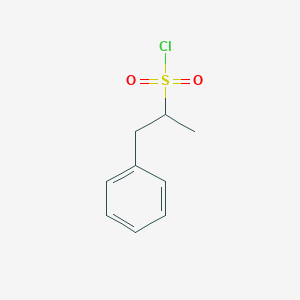
1-Phenylpropane-2-sulfonyl chloride
Übersicht
Beschreibung
1-Phenylpropane-2-sulfonyl chloride is a chemical compound with the molecular formula C9H11ClO2S . It is used in various chemical reactions and has significant importance in the field of organic chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of Ru2Cl4 [ (−)-diop]3 as a catalyst for the asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene . Another method involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a propane chain, which is further connected to a sulfonyl chloride group . The InChI key for this compound is MVNNQZOLPSWUGV-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile to form a cationic intermediate .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 218.7 .Wissenschaftliche Forschungsanwendungen
Catalytic Sulfonation Processes
1-Phenylpropane-2-sulfonyl chloride finds applications in catalytic processes such as the selective catalytic meta sulfonation of 2-phenylpyridines. This is facilitated by arene)ruthenium(II) complexes, resulting in sulfone formation at specific positions relative to the chelating group, offering unique regioselectivity for reactions involving chelation-assisted cyclometalation (Saidi et al., 2011).
Asymmetric Radical Reactions
The compound is also integral in asymmetric radical reactions. For example, the asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene catalyzed by ruthenium complexes yields optically active adducts. This shows its role in the synthesis of chiral compounds (Kameyama & Kamigata, 1989).
Synthesis of Antibacterial Agents
This compound is used in synthesizing N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, showing promising antibacterial properties against Bacillus subtilis and Escherichia coli (Abbasi et al., 2020).
Role in Organometallic Chemistry
In organometallic chemistry, it's used in reactions involving titanium(IV) complexes of N-sulfonylated β-amino alcohols. These reactions correlate the electron-withdrawing abilities of ligands with the properties of substituents, impacting yields and enantioselectivities of products like (R)-1-phenylpropanol (Wu & Gau, 2003).
Sulfonation of Diaryl Compounds
This chemical also plays a role in the sulfonation of diaryl compounds like biphenyl and diphenylethane. Under specific conditions, these compounds can form cyclic sulfones, highlighting its versatility in synthetic chemistry (Bassin et al., 1993).
Wirkmechanismus
The mechanism of action for the reactions involving 1-Phenylpropane-2-sulfonyl chloride typically involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Zukünftige Richtungen
The future research potential of 1-Phenylpropane-2-sulfonyl chloride lies in its use in the synthesis of novel disubstituted 1-phenylpropan-2-amines . It also has potential applications in the manufacture of methamphetamine and amphetamine .
Relevant Papers Relevant papers on this compound include studies on its synthesis , its use in the manufacture of methamphetamine and amphetamine , and its potential applications in the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Eigenschaften
IUPAC Name |
1-phenylpropane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-8(13(10,11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNNQZOLPSWUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76653-18-4 | |
| Record name | 1-phenylpropane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


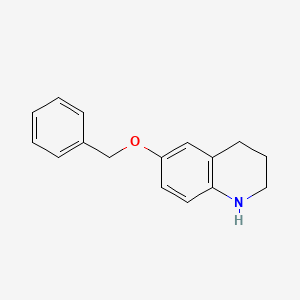
![4-[3-(Trifluoromethyl)phenyl]butan-1-ol](/img/structure/B3386795.png)
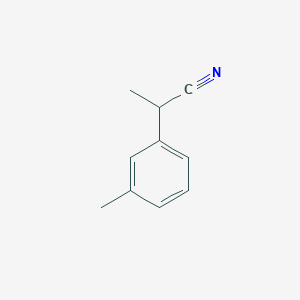
![2-[(Cyclohex-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3386809.png)
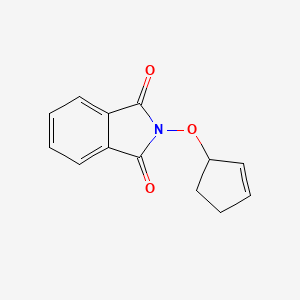

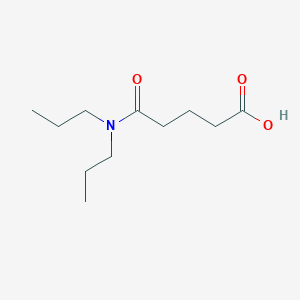

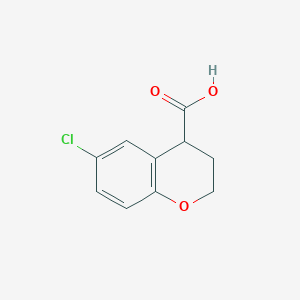
![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/structure/B3386851.png)
